Cas no 2138419-79-9 (6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one)

6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one is a specialized organic compound featuring a piperidine moiety integrated with a hexanone backbone. Its structure combines a ketone functional group with a substituted piperidine ring, offering potential utility in pharmaceutical and agrochemical applications. The ethyl and methyl substituents on the piperidine ring enhance steric and electronic properties, which may influence binding affinity or reactivity in synthetic pathways. This compound’s balanced lipophilicity and structural rigidity make it a candidate for intermediate use in drug discovery or fine chemical synthesis. Further research is recommended to explore its specific reactivity and applications.
6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one structure
2138419-79-9 structure
Product Name:6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one
CAS No:2138419-79-9
MF:C15H29NO
MW:239.396864652634
CID:6303802
PubChem ID:165459745
Update Time:2025-08-05

6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one Chemical and Physical Properties

Names and Identifiers

    • 6-(4-ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one
    • 2138419-79-9
    • EN300-740424
    • 6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one
    • Inchi: 1S/C15H29NO/c1-5-15(4)8-11-16(12-9-15)10-6-7-14(17)13(2)3/h13H,5-12H2,1-4H3
    • InChI Key: XIDYMOYZLHHLDS-UHFFFAOYSA-N
    • SMILES: O=C(C(C)C)CCCN1CCC(C)(CC)CC1

Computed Properties

  • Exact Mass: 239.224914549g/mol
  • Monoisotopic Mass: 239.224914549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 20.3Ų

6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-740424-1.0g
6-(4-ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one
2138419-79-9
1g
$0.0 2023-06-06

6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one Related Literature

Additional information on 6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one

Introduction to 6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one (CAS No. 2138419-79-9)

6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one is a compound of significant interest in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This molecule, identified by its CAS number 2138419-79-9, belongs to a class of derivatives that incorporate piperidine moieties, which are widely recognized for their role in drug design. The presence of both ethyl and methyl substituents on the piperidine ring, along with a branched alkyl chain, contributes to its complex stereochemistry and reactivity, making it a valuable candidate for further investigation.

The compound's structure is characterized by a six-carbon chain with a ketone functional group at the third carbon, further modified by an N-substituted piperidine ring. This arrangement suggests potential interactions with biological targets such as enzymes and receptors, which are critical for drug efficacy. The 4-Ethyl-4-methylpiperidin-1-yl moiety, in particular, is a key feature that may influence the compound's pharmacokinetic properties, including solubility and metabolic stability.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the versatility of piperidine derivatives. These compounds have been explored in various therapeutic areas, including central nervous system (CNS) disorders, pain management, and anti-inflammatory applications. The specific configuration of 6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one makes it an intriguing candidate for further pharmacological studies.

Recent research has highlighted the importance of optimizing the substitution patterns on piperidine rings to enhance binding affinity and selectivity. Studies have demonstrated that modifications in this region can significantly alter the compound's interaction with biological targets. For instance, the ethyl and methyl groups in 6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one may contribute to favorable hydrophobic interactions, which are often crucial for drug-receptor binding.

The synthesis of this compound involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. The use of these methods not only improves synthetic efficiency but also allows for greater flexibility in modifying the molecular structure.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one to its target proteins. These studies predict that the compound may interact with specific amino acid residues through hydrogen bonding and hydrophobic interactions. Such insights are valuable for designing next-generation analogs with improved pharmacological profiles.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its utility in developing novel agrochemicals and materials science applications where piperidine derivatives exhibit unique properties. The structural complexity of 6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one makes it a versatile building block for creating innovative molecules with tailored functionalities.

In conclusion, 6-(4-Ethyl-4-methylpiperidin-1-yl)-2-methylhexan-3-one (CAS No. 2138419-79-9) represents a promising candidate for further exploration in drug discovery and materials science. Its unique structural features and potential biological activities make it an attractive subject for both academic and industrial research. As our understanding of molecular interactions continues to evolve, compounds like this will play a crucial role in shaping the future of pharmaceutical innovation.

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